N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide

Catalog No.
S11797687
CAS No.
M.F
C20H22ClN3O2
M. Wt
371.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethy...

Product Name

N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide

IUPAC Name

N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxybutanamide

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

InChI

InChI=1S/C20H22ClN3O2/c21-16-9-7-15(8-10-16)14-24-18-5-2-1-4-17(18)23-19(24)11-12-22-20(26)6-3-13-25/h1-2,4-5,7-10,25H,3,6,11-14H2,(H,22,26)

InChI Key

OBCXKCGNXGKZQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCNC(=O)CCCO

N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide is a synthetic organic compound characterized by a complex structure that includes a benzimidazole ring, a chlorobenzyl group, and a hydroxybutanamide moiety. Its molecular formula is C24H22ClN3O2C_{24}H_{22}ClN_{3}O_{2} and it has a molecular weight of approximately 419.9 g/mol. The presence of the chlorobenzyl group contributes to its potential biological activities, while the hydroxybutanamide component may enhance its solubility and interaction with biological targets.

Typical of amides and benzimidazole derivatives:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Substitution Reactions: The chlorobenzyl group can undergo nucleophilic substitution, allowing for the introduction of different substituents.
  • Oxidation and Reduction: Functional groups in the structure may be oxidized or reduced using common reagents such as potassium permanganate or lithium aluminum hydride, respectively.

The reactivity of N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide is influenced by its functional groups, making it suitable for further derivatization in synthetic chemistry.

Research indicates that N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown potential effectiveness against certain bacterial strains, suggesting a role in combating infections.
  • Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuropharmacological Effects: The compound may interact with central nervous system receptors, potentially exhibiting anxiolytic or sedative effects.

These properties make it a candidate for further pharmacological studies and potential therapeutic applications.

The synthesis of N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide typically involves several steps:

  • Formation of Benzimidazole Ring: This is achieved by cyclizing o-phenylenediamine with an appropriate aldehyde under acidic conditions.
  • Introduction of Chlorobenzyl Group: The chlorobenzyl moiety is introduced via a Friedel-Crafts alkylation reaction using chlorobenzyl chloride in the presence of a Lewis acid catalyst.
  • Synthesis of Hydroxybutanamide: The final step involves reacting the intermediate with 4-hydroxybutyric acid or its derivatives to form the desired compound.

These steps require careful control of reaction conditions to ensure high yields and purity.

N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it could serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Chemical Research: It can be used as a building block in synthetic organic chemistry for creating more complex molecules.
  • Material Science: Its unique properties may be exploited in developing new materials or coatings with specific functionalities.

Interaction studies involving N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Research has demonstrated that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Receptor Modulation: It may alter the activity of neurotransmitter receptors, impacting neurological functions and offering insights into its potential as an anxiolytic agent.

Understanding these interactions is crucial for elucidating the mechanism of action and optimizing its pharmacological profile.

Several compounds share structural similarities with N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamideSimilar benzimidazole core with different halogen substitutionPotentially different biological activity due to position of halogen
N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamideFluorinated analogMay exhibit enhanced pharmacokinetic properties
N-{2-[1-(phenyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamideUnsubstituted phenyl group instead of chlorobenzylInvestigated for different therapeutic effects

These compounds highlight the versatility of the benzimidazole framework and provide avenues for exploring structure-activity relationships. Each variant's unique substituents may lead to distinct biological activities and therapeutic potentials, making them valuable in drug discovery efforts.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

371.1400546 g/mol

Monoisotopic Mass

371.1400546 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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